molecular formula C19H10ClF4N3 B2705984 5-(3-Chlorophenyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 439096-17-0

5-(3-Chlorophenyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2705984
CAS RN: 439096-17-0
M. Wt: 391.75
InChI Key: RTBZZWMOVUOEAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Chlorophenyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C19H10ClF4N3 and its molecular weight is 391.75. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

Fluorinated pyrazoles, which include compounds similar in structure to 5-(3-Chlorophenyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, are of significant interest as building blocks in medicinal chemistry due to their potential in further functionalization. The synthetic strategies for new 3-amino-4-fluoropyrazoles have been developed, which are crucial for creating novel pharmaceuticals (Riccardo Surmont et al., 2011).

Crystallography and Structural Analysis

The crystal structures of N-substituted pyrazolines, closely related to the core structure of interest, have been characterized. These studies provide insights into the molecular geometry, electron distribution, and potential interaction sites for further chemical modifications, which are essential for the development of new compounds with desired biological activities (Wan-Sin Loh et al., 2013).

Antimicrobial Applications

Synthesis and screening of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives have demonstrated significant antibacterial activity, highlighting the potential of such compounds in developing new antibacterial agents. This research underscores the relevance of fluorinated and chlorinated pyrazoles in addressing the challenge of drug-resistant bacterial infections (Ramesh M. Shingare et al., 2017).

Antitumor and Anticancer Research

The synthesis of derivatives like 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a] pyrimidine and their evaluation against cancer cell lines have shown promising anticancer activities. These studies contribute to the ongoing search for new chemotherapeutic agents capable of combating various forms of cancer (Jin Liu Jin Liu et al., 2020).

properties

IUPAC Name

5-(3-chlorophenyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClF4N3/c20-13-3-1-2-12(8-13)16-9-17(19(22,23)24)27-18(26-16)15(10-25-27)11-4-6-14(21)7-5-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBZZWMOVUOEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClF4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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